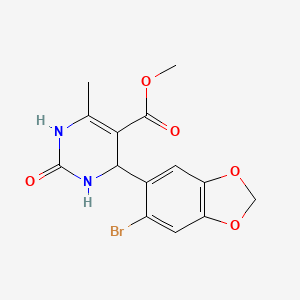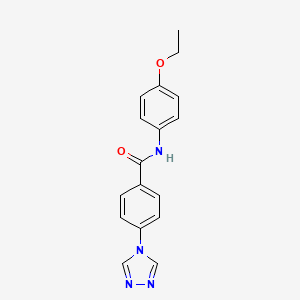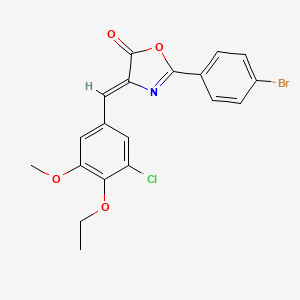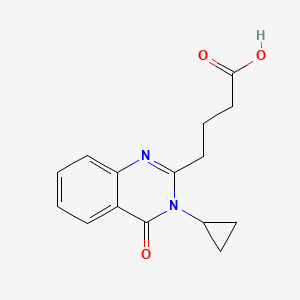![molecular formula C16H19N3O2 B5352643 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B5352643.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide, also known as OXA or OXA-23, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. OXA-23 is a member of the oxadiazole family of compounds and is known for its antibacterial properties.
Mecanismo De Acción
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23 involves the inhibition of bacterial cell wall synthesis. This compound-23 binds to the active site of the bacterial penicillin-binding protein (PBP), which is responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This prevents the formation of a stable cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound-23 has been shown to have low toxicity and is well-tolerated in vivo. It has been shown to have good pharmacokinetic properties, including good oral bioavailability and distribution to target tissues. This compound-23 has been shown to be effective in animal models of bacterial infections, indicating its potential therapeutic use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23 in lab experiments is its broad-spectrum activity against Gram-negative bacteria. This compound-23 has been shown to be effective against several clinically important bacterial pathogens, including those that are resistant to other antibiotics. However, one limitation of using this compound-23 is the potential for the development of resistance. As with all antibiotics, the overuse or misuse of this compound-23 can lead to the development of resistant strains of bacteria.
Direcciones Futuras
There are several future directions for the scientific research of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23. One potential direction is the development of new derivatives of this compound-23 with improved antibacterial activity and reduced toxicity. Another direction is the investigation of this compound-23 in combination with other antibiotics to increase efficacy and reduce the potential for resistance. Additionally, further studies are needed to investigate the potential use of this compound-23 in the treatment of bacterial infections in humans.
Métodos De Síntesis
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23 is a complex process that involves several steps. The first step is the synthesis of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methylcyclopentylamine to form the final product, this compound. The synthesis of this compound-23 has been optimized to increase yield and purity, and several modifications have been made to the original method to improve the process.
Aplicaciones Científicas De Investigación
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23 has been extensively studied for its potential antibacterial properties. It has been shown to be effective against a wide range of Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. This compound-23 has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of bacterial infections.
Propiedades
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-4-8-13(9-11)15-18-14(21-19-15)10-17-16(20)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTQZRCNLLSRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5352571.png)
![N~3~-isopropyl-N~3~-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-beta-alaninamide](/img/structure/B5352573.png)



![1-methyl-1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)spiro[indole-3,4'-piperidin]-2(1H)-one dihydrochloride](/img/structure/B5352595.png)


![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(5-methylisoxazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5352615.png)
![7-(1H-indol-3-ylacetyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5352627.png)
![3-{[1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5352635.png)
![6-(3-ethoxy-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352648.png)

![N-[4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5352664.png)
